Product packaging for 1-(1-Ethylpropyl)benzotriazole(Cat. No.:)

1-(1-Ethylpropyl)benzotriazole

Cat. No.: B8416579
M. Wt: 189.26 g/mol
InChI Key: OCRQJTPRHQSAEB-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)benzotriazole is a chemical compound built around the 1H-benzo[d][1,2,3]triazole (BT) core, a structure recognized in scientific literature as a privileged scaffold in medicinal chemistry and organic synthesis . The benzotriazole moiety is valued for its significant synthetic versatility, often serving as a synthetic auxiliary, a good leaving group, or a bioisostere for other triazolic systems in the design of novel molecules . Researchers are increasingly exploring benzotriazole derivatives for their wide spectrum of potential biological activities. These include serving as a key structural component in compounds investigated for antimicrobial, antiparasitic, antiviral, and antitubulin properties . Furthermore, the benzotriazole scaffold has been identified in studies seeking new inhibitors for enzymes like α-amylase and α-glucosidase, indicating potential research applications in metabolic disorders . The specific substitution pattern with the 1-ethylpropyl group at the N-1 position of the triazole ring makes this particular derivative a compound of interest for structure-activity relationship (SAR) studies, material science research, and as a building block for the synthesis of more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B8416579 1-(1-Ethylpropyl)benzotriazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-pentan-3-ylbenzotriazole

InChI

InChI=1S/C11H15N3/c1-3-9(4-2)14-11-8-6-5-7-10(11)12-13-14/h5-9H,3-4H2,1-2H3

InChI Key

OCRQJTPRHQSAEB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C2=CC=CC=C2N=N1

Origin of Product

United States

The Chemical Compound: 1 1 Ethylpropyl Benzotriazole

Chemical Structure and Nomenclature

1-(1-Ethylpropyl)benzotriazole is an N-substituted benzotriazole (B28993) derivative. Its chemical structure consists of a benzotriazole ring system where a 1-ethylpropyl group is attached to one of the nitrogen atoms of the triazole ring, specifically at the N1 position.

Identifier Value
IUPAC Name 1-(1-ethylpropyl)-1H-benzotriazole
CAS Number 63936-04-9 chem960.com
Molecular Formula C11H15N3
SMILES N1(C2C=CC=CC=2N=N1)C(CC)CC chem960.com

Synthesis and Formation

The synthesis of this compound can be achieved through the reaction of a suitable phenylenediamine derivative with a source of nitrite (B80452) in an acidic medium. A specific method involves the reaction of N-(1-ethylpropyl)-o-phenylenediamine with nitrous acid. For example, to a cooled solution of the phenylenediamine in acetic acid, sodium nitrite is added to effect the diazotization and subsequent cyclization to form the benzotriazole ring. google.com

Another general approach for the synthesis of N-alkylbenzotriazoles involves the direct alkylation of benzotriazole. This can be accomplished by reacting benzotriazole with an appropriate alkyl halide, such as 3-bromopentane (B47287), in the presence of a base like sodium hydroxide (B78521) in a suitable solvent like N,N-dimethylformamide. chemicalbook.com This method, however, can potentially yield a mixture of the N1 and N2 isomers, which may require separation by techniques like column chromatography.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. However, based on its chemical structure and related compounds, some general properties can be inferred. It is expected to be a liquid or a low-melting solid at room temperature. Its solubility is likely to be low in water but good in common organic solvents.

Property Value
Molecular Weight 189.26 g/mol
Boiling Point Not available chemsynthesis.comchemsynthesis.com
Melting Point Not available chemsynthesis.comchemsynthesis.com
Density Not available chemsynthesis.comchemsynthesis.com
Refractive Index Not available chemsynthesis.comchemsynthesis.com

Further research would be required to determine the precise experimental values for these properties.

Applications of 1 1 Ethylpropyl Benzotriazole As a Chemical Auxiliary in Organic Synthesis

Utilization of the Benzotriazole (B28993) Moiety for Carbon-Heteroatom Bond Formation

The benzotriazole group is an excellent leaving group, a property that is central to its function in forming bonds between carbon and various heteroatoms. This reactivity is harnessed in acylation and alkylation reactions of nitrogen, oxygen, and sulfur nucleophiles.

N-Acylbenzotriazoles are widely recognized as stable, crystalline, and highly efficient acylating agents for a broad spectrum of amines, including primary, secondary, and sterically hindered amines, as well as amides and other nitrogen-containing functional groups. organic-chemistry.orggsconlinepress.com These reagents are typically prepared by the reaction of a carboxylic acid with benzotriazole. organic-chemistry.org The resulting N-acylbenzotriazoles react with nitrogen nucleophiles to form amides, often under mild and neutral conditions, which is advantageous for substrates sensitive to harsh reagents like acid chlorides. lookchem.comresearchgate.net

Furthermore, N-(α-aminoalkyl)benzotriazoles, formed from the condensation of an aldehyde, benzotriazole, and an amine, serve as valuable intermediates for N-substitution reactions, enabling the introduction of α-aminoalkyl groups. ufl.edu

Table 1: Representative N-Acylation Reactions using N-Acylbenzotriazoles (Note: This table represents general reactions for N-acylbenzotriazoles, as specific data for 1-(1-ethylpropyl)benzotriazole is not available.)

Acylating AgentNucleophileProductConditionsYieldReference
N-BenzoylbenzotriazoleAnilineN-PhenylbenzamideVariesHigh organic-chemistry.org
N-AcetylbenzotriazolePiperidine1-AcetylpiperidineVariesHigh gsconlinepress.com

The benzotriazole methodology extends to the formation of carbon-oxygen bonds. N-Acylbenzotriazoles can act as O-acylation reagents for alcohols and phenols, yielding esters. This transformation provides an alternative to traditional esterification methods. organic-chemistry.org While less common than N-acylation, this pathway is valuable for the synthesis of esters from sensitive alcoholic substrates.

In the context of O-alkylation, while direct O-alkylation of alcohols using N-alkylbenzotriazoles is not the primary application, related methodologies exist. For instance, the reaction of benzotriazole with aldehydes and alcohols can form N,O-acetals, which are precursors for further transformations. wikipedia.org

Table 2: Representative O-Acylation Reactions (Note: This table illustrates the general principle, as specific examples for this compound are not documented.)

Acylating AgentNucleophileProductConditionsYieldReference
N-AcylbenzotriazolePhenolPhenyl esterVariesGood organic-chemistry.org

Similarly, the benzotriazole auxiliary facilitates the formation of carbon-sulfur bonds. Thiols can be effectively acylated by N-acylbenzotriazoles to produce thioesters. researchgate.net This reaction is noted for its high yield and selectivity. In some specialized applications, S-alkylation can also be achieved through intermediates derived from benzotriazole. For instance, N-(benzotriazol-1-ylmethyl)amines can react with thiols to achieve aminomethylthiolation.

Table 3: Representative S-Acylation of Thiols (Note: General representation due to lack of specific data for the subject compound.)

Acylating AgentNucleophileProductConditionsYieldReference
N-AcylbenzotriazoleThiophenolS-Phenyl thioesterVariesHigh researchgate.net

Generation of Carbon-Carbon Bonds via Benzotriazolyl-Mediated Methodologies

A significant application of benzotriazole in organic synthesis is its role in the formation of carbon-carbon bonds. The benzotriazolyl group can stabilize an adjacent carbanion, which can then react with various electrophiles. For example, N-substituted benzotriazoles can be deprotonated at the α-carbon, and the resulting anion can undergo alkylation or react with carbonyl compounds.

Another powerful strategy involves the reaction of Grignard reagents or other organometallics with N-[1-(benzotriazol-1-yl)alkyl]amides, leading to the substitution of the benzotriazole group and the formation of a new C-C bond. This methodology has been used in the synthesis of ketones and other carbon skeletons.

Expanding the Scope of Alkylation and Substitution Reactions in Complex Molecule Synthesis

The stability and predictable reactivity of benzotriazole-derived intermediates make them valuable tools in the synthesis of complex molecules. nsf.gov The ability to introduce the benzotriazole group, perform a series of transformations on other parts of the molecule while the benzotriazole moiety remains intact, and then readily remove or replace it, exemplifies its utility as a synthetic auxiliary. ufl.edu These methodologies have been applied to the synthesis of various heterocyclic compounds, peptides, and natural product analogues. researchgate.netrsc.org For example, intramolecular reactions of benzotriazole-stabilized cations with aromatic rings are used to construct fused heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Ethylpropyl Benzotriazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(1-Ethylpropyl)benzotriazole, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The ¹³C NMR spectrum would similarly reveal the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzotriazole (B28993) ring and the aliphatic protons of the 1-ethylpropyl group. The aromatic region would likely display a complex pattern for the four protons on the benzene (B151609) ring. The aliphatic region would feature a methine proton (the CH group directly attached to the nitrogen), two non-equivalent methylene (B1212753) protons (CH₂) from the ethyl groups, and two methyl protons (CH₃).

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The benzotriazole ring would exhibit signals for its six carbon atoms, two of which are quaternary (C-3a and C-7a) and four are methine (CH) carbons. The 1-ethylpropyl substituent would show three distinct signals corresponding to the methine carbon, the methylene carbons, and the methyl carbons. The chemical shifts of the angular carbons, C-3a and C-7a, are particularly useful for confirming the N1-substitution pattern, as they appear at different chemical shifts compared to the N2-isomer. researchgate.net

Hypothetical NMR Data for this compound:

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity
8.05d
7.80d
7.55t
7.40t
5.10p
2.20m
0.90t

This table presents hypothetical data for illustrative purposes.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

gDQCOSY (gradient Double Quantum Filtered Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in confirming the spin systems of the 1-ethylpropyl group by showing correlations between the methine proton and the methylene protons, and between the methylene protons and the methyl protons. It would also help in assigning the adjacent aromatic protons.

gHMQC (gradient Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₁H₁₅N₃), the experimentally determined exact mass would be compared to the theoretically calculated mass.

Hypothetical HRMS Data:

Calculated Mass for [C₁₁H₁₅N₃+H]⁺: 190.1344

Observed Mass: 190.1342

The close agreement between the calculated and observed mass would provide strong evidence for the proposed molecular formula.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C bonds of the benzotriazole ring, as well as the aliphatic C-H bonds of the 1-ethylpropyl group. A key feature would be the absence of the N-H stretching vibration that is present in the parent benzotriazole (typically around 3100-3300 cm⁻¹), confirming that the nitrogen has been alkylated.

Hypothetical FT-IR Data:

Frequency (cm⁻¹) Intensity Assignment
3050-3100MediumAromatic C-H Stretch
2850-2970StrongAliphatic C-H Stretch
1600, 1450Medium-StrongAromatic C=C Stretch
1465MediumCH₂ Bend
1380MediumCH₃ Bend
1200-1300MediumC-N Stretch

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Investigations of N Alkylbenzotriazoles

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed analysis of molecular electronic structure. For N-alkylbenzotriazoles, these calculations help elucidate the distribution of electrons and predict chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the properties of heterocyclic compounds. ejtas.com For a molecule such as 1-(1-Ethylpropyl)benzotriazole, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G**, are employed to determine its most stable three-dimensional structure. ejtas.com This process, known as geometry optimization, finds the lowest energy arrangement of atoms by calculating forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

The outcome of a geometry optimization includes precise values for bond lengths, bond angles, and dihedral angles. For the benzotriazole (B28993) core, these calculations reveal how the N-N and C-N bond lengths are influenced by the alkyl substituent. nih.gov For instance, in N-1 substituted benzotriazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, reflecting greater single-bond and double-bond character, respectively. nih.gov The total electronic energy of the optimized structure is also a key output, serving as a basis for comparing the stability of different isomers or conformers.

Table 1: Representative Geometric Parameters for this compound from DFT Calculations

This table shows hypothetical, yet typical, optimized geometric parameters that would be obtained from a DFT/B3LYP calculation for the benzotriazole moiety of the title compound.

ParameterTypeTypical Calculated Value
N1-N2Bond Length1.36 Å
N2-N3Bond Length1.31 Å
N1-C7aBond Length1.38 Å
N1-N2-N3Bond Angle109.5°
N2-N1-C7aBond Angle107.0°
C-N1-N2-N3Dihedral Angle~0.0°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net From these frontier orbital energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Absolute Electronegativity (χ): χ = (I + A) / 2. This measures the molecule's ability to attract electrons. researchgate.net

Absolute Hardness (η): η = (I - A) / 2. This quantifies the resistance to change in electron distribution. researchgate.net

Global Softness (σ): σ = 1 / η. Soft molecules are more polarizable and reactive. researchgate.net

These parameters are widely used in computational studies of benzotriazole derivatives to correlate molecular structure with properties like corrosion inhibition efficiency. researchgate.netresearchgate.net

Table 2: Quantum Chemical Reactivity Descriptors

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, which are routinely calculated to predict the chemical behavior of molecules like this compound.

ParameterFormulaChemical Significance
EHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom in a molecule to attract electrons to itself.
Hardness (η)(I - A) / 2Resistance to deformation of the electron cloud.
Softness (σ)1 / ηA measure of the molecule's polarizability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id

For this compound, an MEP map would show regions of high negative potential concentrated around the nitrogen atoms of the triazole ring, particularly N-3, identifying them as the primary sites for protonation and electrophilic interactions. scilit.comwuxiapptec.com Conversely, the hydrogen atoms of the benzene (B151609) ring and the alkyl substituent would exhibit positive potential. Analyzing the MEP provides a clear, intuitive picture of where the molecule is most likely to interact with other reagents. ejtas.comresearchgate.net

In Silico Modeling of Reaction Mechanisms and Regioselectivity

One of the significant challenges in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity of the reaction, as alkylation can occur at either the N-1 or N-2 position of the triazole ring. nih.gov Computational chemistry offers a powerful approach to understanding and predicting this outcome.

In silico modeling, primarily using DFT, can map the entire reaction pathway for both N-1 and N-2 alkylation. scilit.comwuxiapptec.com By calculating the Gibbs free energy of the reactants, transition states, and products for each pathway, chemists can determine the activation energies (the energy barriers that must be overcome for the reaction to proceed). The pathway with the lower activation energy is kinetically favored and will correspond to the major product formed under kinetic control. wuxiapptec.com

Studies on the rhodium-catalyzed coupling of benzotriazoles have shown that the regioselectivity (N-1 vs. N-2) can be dictated by the electrostatic interactions between the benzotriazole and the catalyst, which can be rationalized by analyzing MEP maps and atomic charges. scilit.com For a direct alkylation of benzotriazole to form this compound, computational models would similarly compare the transition state energies for the nucleophilic attack from N-1 versus N-2 on the alkylating agent, thereby predicting the regiochemical preference. nih.gov

Conformation Analysis and Energetic Preferences of Alkyl Substituents

The 1-ethylpropyl substituent attached to the benzotriazole ring is not rigid and can adopt various spatial arrangements, known as conformations, through rotation around its single bonds (specifically, the N1-C(alkyl) and C-C bonds within the alkyl group). chemistrysteps.comlibretexts.org Conformational analysis aims to identify the most stable of these arrangements, which corresponds to the global energy minimum. auremn.org.br

Theoretical calculations are used to construct a potential energy surface (PES) by systematically rotating one or more key dihedral angles and calculating the energy of the molecule at each step. auremn.org.br The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. unacademy.com

For the 1-ethylpropyl group, the analysis would focus on the relative orientations of the two ethyl fragments. The different staggered and eclipsed conformations (such as anti and gauche arrangements) would have distinct steric interactions and, therefore, different energies. chemistrysteps.comunacademy.com By identifying the lowest-energy conformer, these calculations predict the most likely shape the molecule will adopt in the gas phase or in solution, which can be crucial for understanding its interactions with biological targets or other molecules.

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